molecular formula C21H25FN6O B12264100 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B12264100
M. Wt: 396.5 g/mol
InChI Key: DHUSEYOEPCBZNR-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of pyrazole-based ligands. These compounds are known for their versatile applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a pyrazole ring, a pyrimidine ring, and a piperazine moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. One common method involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with an appropriate primary amine . The reaction is carried out in a suitable solvent, such as acetonitrile, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine lies in its specific combination of functional groups and structural features. The presence of both pyrazole and pyrimidine rings, along with a piperazine moiety, provides a unique scaffold for various biological and chemical applications. This combination allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H25FN6O

Molecular Weight

396.5 g/mol

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C21H25FN6O/c1-15-10-16(2)28(25-15)21-12-20(23-14-24-21)27-8-6-26(7-9-27)13-17-4-5-19(29-3)18(22)11-17/h4-5,10-12,14H,6-9,13H2,1-3H3

InChI Key

DHUSEYOEPCBZNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)CC4=CC(=C(C=C4)OC)F)C

Origin of Product

United States

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